
(4Z)-4-(2,5-dimethoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-fluorophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and reproducibility. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE can be compared with other oxazole derivatives, such as:
2-(4-Methoxyphenyl)-1,3-oxazole: Similar structure but lacks the fluorine atom.
2-(3,4-Dimethoxyphenyl)-1,3-oxazole: Contains additional methoxy groups.
2-(4-Fluorophenyl)-1,3-oxazole: Lacks the dimethoxyphenyl group.
The uniqueness of 4-[(Z)-1-(2,5-DIMETHOXYPHENYL)METHYLIDENE]-2-(3-FLUOROPHENYL)-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14FNO4 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
(4Z)-4-[(2,5-dimethoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14FNO4/c1-22-14-6-7-16(23-2)12(9-14)10-15-18(21)24-17(20-15)11-4-3-5-13(19)8-11/h3-10H,1-2H3/b15-10- |
InChI Key |
BSDYOFRCGIWVOZ-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[(4-fluorophenyl)methyl]furan-2-carboxamide](/img/structure/B10967193.png)

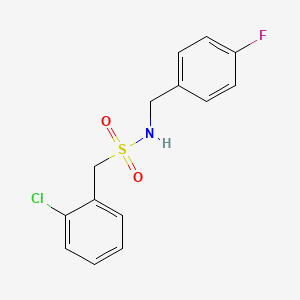
![Methyl [3-methyl-4-(4-methylphenyl)piperazin-1-yl]acetate](/img/structure/B10967208.png)
![2-({5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10967210.png)
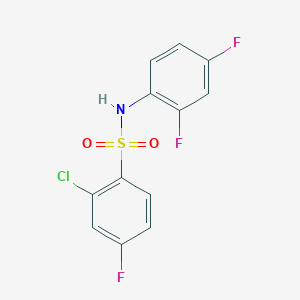
![2,5-dichloro-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B10967215.png)
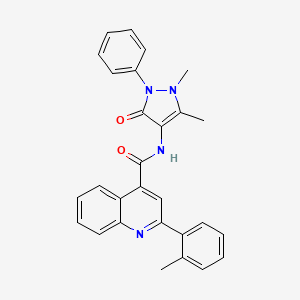
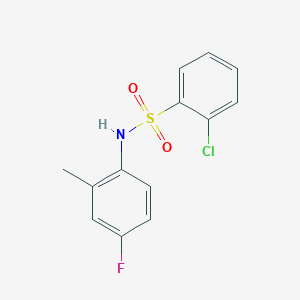
![N-(5-bromopyridin-2-yl)-2-{[5-ethyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10967230.png)
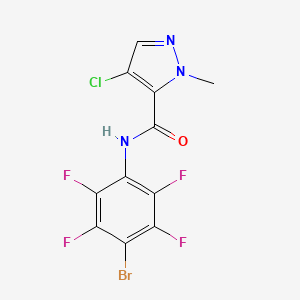
![diethyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10967255.png)
![2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10967267.png)
![1-acetyl-N-[1-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10967272.png)
